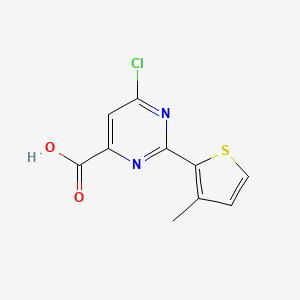
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position, a 3-methylthiophen-2-yl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with 3-methylthiophene-2-carboxylic acid in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the thiophene ring can enhance its binding affinity and selectivity towards these targets. The carboxylic acid group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-Chloropyrimidine-4-carboxylic acid
- 2-Methylpyrimidine-4-carboxylic acid
Uniqueness
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities with specific biological activities.
Biological Activity
6-Chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and a methylthiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C10H7ClN2O2S
- Molecular Weight : 254.69 g/mol
- CAS Number : 1896144-35-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are some key findings from the literature regarding its biological effects:
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis.
Antifungal Activity
In vitro assays have demonstrated that this compound possesses antifungal properties, particularly against Candida species. The compound disrupts fungal cell membranes, leading to cell death.
Anticancer Properties
Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It appears to modulate key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Its interaction with lipid bilayers can compromise membrane integrity in fungi.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death.
Properties
Molecular Formula |
C10H7ClN2O2S |
|---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
6-chloro-2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2S/c1-5-2-3-16-8(5)9-12-6(10(14)15)4-7(11)13-9/h2-4H,1H3,(H,14,15) |
InChI Key |
UFNYEOHBWWRBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















